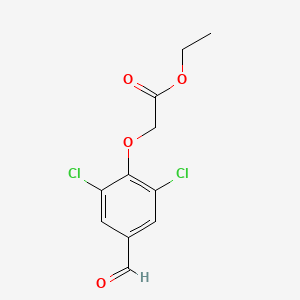

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Vue d'ensemble

Description

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate, also known as ethyl DCF, is a chemical compound used primarily in scientific research. It has a molecular formula of C11H10Cl2O4 and a molecular weight of 277.1 g/mol .

Synthesis Analysis

The synthesis of this compound involves a reaction with caesium carbonate in acetone under reflux conditions . The starting material, 3,5-dichloro-4-hydroxybenzaldehyde, is reacted with cesium carbonate and ethyl bromoacetate . The mixture is refluxed in acetone under stirring for 1 hour . After evaporation of acetone under reduced pressure, the mixture is extracted with dichloromethane . The organic phase is washed with brine, dried over magnesium sulfate, and concentrated under vacuum . The residue is purified by column chromatography over silica gel to yield the final product .Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a dichloro-formylphenoxy moiety . The 1H NMR and 13C NMR spectra provide detailed information about the structure .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the esterification of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl bromoacetate . This reaction is facilitated by cesium carbonate and occurs under reflux conditions .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 277.1 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

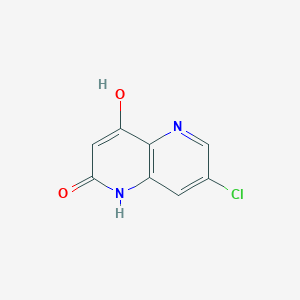

Diuretic Activities

- A study by Lee et al. (1984) synthesized a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, finding Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate to be a potent diuretic (Lee et al., 1984).

Degradation Studies

- Research by Sun and Pignatello (1993) identified transient products during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, revealing compounds like ethyl acetate extracts (Sun & Pignatello, 1993).

Antioxidant Activity

- Jayasinghe et al. (2006) investigated the combined dichloromethane and ethyl acetate extracts of the fruits of Artocarpus nobilis, identifying phenolic compounds with strong antioxidant activity (Jayasinghe et al., 2006).

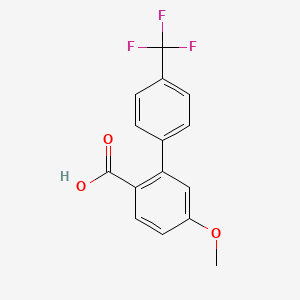

Corrosion Inhibition

- Lgaz et al. (2017) studied the effect of three chalcone derivatives, including (E)-ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate, on mild steel corrosion in hydrochloric acid solution, showing high inhibition activities (Lgaz et al., 2017).

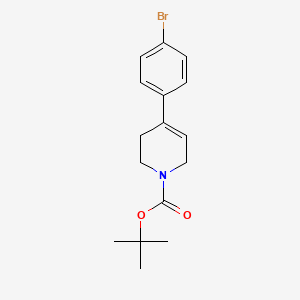

Polymer Synthesis

- Killam et al. (2022) prepared novel copolymers of vinyl acetate and halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, providing insights into the thermal behavior and decomposition of these copolymers (Killam et al., 2022).

Antimicrobial Activity

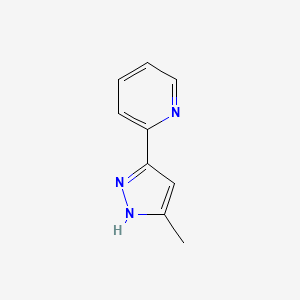

- Chandrashekhar et al. (2013) synthesized a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde from substituted simple phenols, showing enhanced antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).

Analgesic and Anti-inflammatory Activities

- Dewangan et al. (2015) evaluated the analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, synthesized from ethyl (4-chloro-3-methylphenoxy) acetate, demonstrating potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).

Safety and Hazards

Safety precautions for handling Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate include avoiding contact with skin and eyes, preventing ingestion and inhalation, and keeping away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction .

Propriétés

IUPAC Name |

ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAJUXMTVVWOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)

![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)